molecular formula C21H29NO3 B15341261 6beta-Hydroxy Desacetyl Norgestimate

6beta-Hydroxy Desacetyl Norgestimate

Cat. No.: B15341261
M. Wt: 343.5 g/mol
InChI Key: GRDURFVEBUNOGN-JKDZPHGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Hydroxy Desacetyl Norgestimate is a derivative of Norgestimate, a synthetic progestin used in hormonal contraceptives. This compound is an impurity of Norgestimate and is often studied to understand the pharmacokinetics and metabolism of Norgestimate .

Preparation Methods

Chemical Reactions Analysis

6beta-Hydroxy Desacetyl Norgestimate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include ketones, reduced Norgestimate, and various substituted derivatives .

Scientific Research Applications

6beta-Hydroxy Desacetyl Norgestimate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6beta-Hydroxy Desacetyl Norgestimate is similar to that of Norgestimate. As a progestin, it binds to progesterone receptors in the body, leading to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, decreases the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing ovulation . The compound may also exert effects on the endometrium, making it less suitable for implantation .

Comparison with Similar Compounds

6beta-Hydroxy Desacetyl Norgestimate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation at the 6beta position, which can influence its metabolic stability and biological activity .

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

(3E,6R,13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-diol

InChI

InChI=1S/C21H29NO3/c1-3-20-9-7-15-14-6-5-13(22-25)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-25H,3,5-10,12H2,1H3/b22-13+/t14?,15?,16?,18?,19-,20+,21+/m1/s1

InChI Key

GRDURFVEBUNOGN-JKDZPHGMSA-N

Isomeric SMILES

CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@@H](CC3C1CC[C@]2(C#C)O)O

Canonical SMILES

CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.